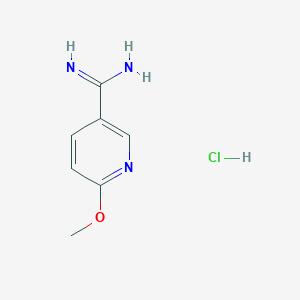

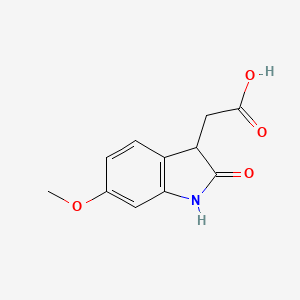

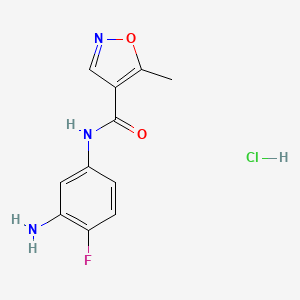

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, has been reported. These compounds were synthesized and evaluated for their potential antibacterial activity . Another related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Applications De Recherche Scientifique

Application 1: Antibacterial Activity

- Summary of the Application: A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .

- Methods of Application: The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .

- Results: Compounds N - (4- (2- (5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2- (6-meth oxynaphthalen-2-yl)propanamide 2d and N - (4- (2- (2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2- (6-methoxy-naphthalen-2-yl)propanamide 2j showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) .

Application 2: Synthesis of Naproxen Derivative

- Summary of the Application: A reaction between 2,2-diphenylethan-1-amine and naproxen was conducted to prepare N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

- Methods of Application: The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

- Results: The synthesis resulted in a high yield of the naproxen derivative .

Application 3: Anti-Tumor Activity

- Summary of the Application: A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized for their potential anti-tumor activity .

- Methods of Application: The anti-tumor activity of these compounds was evaluated on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa .

- Results: Compound 9h exhibited the most potent anti-proliferative activity against several cancer cells. It inhibited cell growth and arrested the cell cycle .

Application 4: Synthesis of Amide Derivative

- Summary of the Application: A synthetic procedure for amide synthesis was conducted using N, N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines .

- Methods of Application: The synthesis was carried out in four steps from 6-methoxy-2-acetonaphthone and N-dimethylformamide dimethylacetal .

- Results: The synthesis resulted in the preparation of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Application 5: FABI Inhibitor

- Summary of the Application: A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity as FABI inhibitor .

- Methods of Application: The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .

- Results: Compounds N - (4- (2- (5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2- (6-meth oxynaphthalen-2-yl)propanamide 2d and N - (4- (2- (2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2- (6-methoxy-naphthalen-2-yl)propanamide 2j has potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) .

Application 6: Anti-Tumor Nur77 Modulators

- Summary of the Application: A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized for their potential anti-tumor activity as Nur77 modulators .

- Methods of Application: The anti-tumor activity of these compounds was evaluated on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa .

- Results: Compound 9h exhibited the most potent anti-proliferative activity against several cancer cells. It inhibited cell growth and arrested the cell cycle .

Safety And Hazards

Orientations Futures

Given the limited information available on “4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid”, future research could focus on its synthesis, characterization, and potential applications. The antibacterial activity of related compounds suggests that it may have potential uses in the development of new antibiotics .

Propriétés

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSDNHNWDSQGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CNC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)

![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)